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  • Product: (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride
  • CAS: 1449131-16-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS 1449131-16-1) is a chiral heterocyclic compound that has emerged as a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS 1449131-16-1) is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure, combining the strained azetidine ring with a functionalized pyrrolidine moiety, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and burgeoning applications in drug discovery, with a particular focus on its role in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.

Introduction: The Strategic Value of Azetidine-Pyrrolidine Scaffolds

The confluence of an azetidine and a pyrrolidine ring within a single molecule presents a compelling architectural motif for drug design. Azetidines, as four-membered nitrogen-containing heterocycles, are prized for their ability to impart favorable properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity. Their inherent ring strain and sp³-rich character provide a unique conformational rigidity that can lead to higher binding affinity and selectivity for biological targets.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous scaffold found in numerous natural products and FDA-approved drugs. Its stereochemistry and potential for functionalization allow for precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. The combination of these two rings in (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride offers a versatile platform for generating diverse chemical libraries with significant potential for biological activity. This compound serves as a key intermediate, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is fundamental for its effective application in drug discovery workflows.

PropertyValue
CAS Number 1449131-16-1
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
Appearance White to off-white solid
Stereochemistry (R)-configuration at the 3-position of the pyrrolidinol ring
Solubility Soluble in water and polar organic solvents like methanol and DMSO

Structural Confirmation: The definitive structure and stereochemistry of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride are confirmed through a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of the atoms and the overall structure of the molecule. Specific chemical shifts and coupling constants will confirm the presence of both the azetidine and pyrrolidine rings and the position of the hydroxyl group. Chiral shift reagents or the synthesis of diastereomeric derivatives can be employed to confirm the (R)-enantiomeric purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for determining the enantiomeric excess (e.e.) of the compound, ensuring the desired stereoisomer is the major component.

Synthesis and Manufacturing

The stereoselective synthesis of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a critical aspect of its utility. While proprietary methods exist, a general and plausible synthetic strategy involves the coupling of a protected azetidine precursor with a chiral pyrrolidinol synthon, followed by deprotection and salt formation.

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A N-Protected Azetidine Precursor C Coupling Reaction (e.g., Reductive Amination) A->C B (R)-3-Hydroxypyrrolidine B->C D Deprotection C->D E Salt Formation (HCl) D->E F (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride E->F

Figure 1: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol (Illustrative):

  • Reductive Amination: A protected azetidin-3-one is reacted with (R)-3-hydroxypyrrolidine in a suitable solvent (e.g., methanol, dichloromethane). The resulting imine/enamine intermediate is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to yield the N-protected (R)-1-(azetidin-3-yl)pyrrolidin-3-ol. The choice of protecting group on the azetidine nitrogen (e.g., Boc, Cbz) is crucial for directing the reaction and ensuring stability.

  • Deprotection: The protecting group is removed under appropriate conditions. For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically employed. For a Cbz group, hydrogenolysis is a common method.

  • Salt Formation: The free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt, which often improves the compound's stability and handling properties.

  • Purification: The final product is purified by recrystallization or chromatography to achieve the desired level of purity.

Applications in Drug Discovery and Development

The (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride scaffold has been incorporated into a variety of drug candidates across different therapeutic areas, highlighting its versatility.

Oncology

In the field of oncology, this building block is utilized to synthesize potent and selective inhibitors of various kinases, which are key regulators of cancer cell proliferation, survival, and metastasis. The azetidine-pyrrolidine moiety can occupy specific pockets within the kinase active site, leading to enhanced potency and selectivity. For instance, derivatives have been explored as inhibitors of the MEK pathway, which is often dysregulated in various cancers.

Neurological Disorders

The unique conformational properties of this scaffold make it an attractive component for molecules targeting the central nervous system (CNS). The ability to introduce polarity and control the three-dimensional shape is advantageous for crossing the blood-brain barrier and achieving specific interactions with CNS targets. Research has explored the use of azetidinyl-pyrrolidinol derivatives in the development of treatments for neurodegenerative diseases.

Other Therapeutic Areas

The versatility of this chemical scaffold extends to other areas of drug discovery. For example, its incorporation into molecules targeting G-protein coupled receptors (GPCRs) and other enzyme classes is an active area of investigation.

Experimental Protocols

General Analytical HPLC Method for Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Chiral HPLC Method for Enantiomeric Purity
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at a suitable wavelength.

Conclusion and Future Perspectives

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a testament to the power of scaffold-based drug design. Its unique combination of a strained azetidine ring and a functionalized chiral pyrrolidine offers a rich platform for the development of novel therapeutics. As our understanding of the structure-activity relationships of this scaffold deepens, we can anticipate the emergence of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this and related building blocks will undoubtedly play a significant role in advancing the frontiers of medicinal chemistry and bringing new medicines to patients in need.

References

  • Note: As specific scientific literature detailing the synthesis and biological applications of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS 1449131-16-1) is not readily available in the public domain, this guide is based on general principles of medicinal chemistry and information extrapolated from related compounds and supplier data.
Exploratory

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride stability profile

An In-Depth Technical Guide to the Stability Profile of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of (R)-1-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, a key building block in modern drug discovery. Due to the absence of public-domain stability data for this specific molecule, this document synthesizes information from foundational chemical principles and the known behavior of its constituent functional groups—azetidine, pyrrolidine, secondary alcohol, and an amine hydrochloride salt. We present a projected stability profile, outlining potential degradation pathways and establishing a robust, self-validating experimental program based on international regulatory guidelines to rigorously assess its stability under various stress conditions. This guide is intended for researchers, drug development scientists, and quality control professionals.

Introduction: Structural Analysis and Significance

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a chiral molecule featuring two saturated nitrogen-containing heterocyclic rings: a strained four-membered azetidine ring and a five-membered pyrrolidine ring. The pyrrolidine ring is substituted with a secondary alcohol, and the molecule is supplied as a hydrochloride salt to enhance solubility and handling.[1] The inclusion of small, saturated heterocycles like azetidine is a modern strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability while providing rigid scaffolds for pharmacophore presentation.[2][3]

A thorough understanding of the molecule's stability is paramount for its successful application, ensuring the integrity of the active pharmaceutical ingredient (API) and the safety and efficacy of the final drug product.[4] This guide will detail the anticipated stability liabilities and the experimental protocols required to define its stability profile.

Figure 1: Chemical Structure of the Topic Compound.

Predicted Stability Profile and Potential Degradation Pathways

The stability of a drug molecule is intrinsically linked to its functional groups.[4] Based on the structure of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, we can anticipate several potential degradation pathways under stress conditions.

Hydrolytic Stability (pH Dependence)

Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[5]

  • Acid-Catalyzed Azetidine Ring Opening: The azetidine ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions.[6] Protonation of the azetidine nitrogen can facilitate nucleophilic attack by water, leading to a ring-opened amino alcohol impurity. The stability of aryl-azetidine compounds has been shown to be highly dependent on the pKa of the azetidine nitrogen.[7]

  • Alkaline Stability: In alkaline conditions, the molecule is expected to be relatively stable with respect to hydrolysis. The secondary alcohol and amine functionalities are not typically labile to base-catalyzed hydrolysis.

Oxidative Stability

Oxidation can be initiated by light, heat, or trace metals.[4] The subject molecule contains several sites susceptible to oxidation:

  • N-Oxidation: The secondary nitrogen of the azetidine ring and the tertiary nitrogen of the pyrrolidine ring are potential sites for oxidation, leading to the formation of N-oxides.[8] N-oxidation of nitrogen-containing heterocycles is a well-documented metabolic and degradation pathway.[9]

  • Oxidation of Secondary Alcohol: The secondary alcohol on the pyrrolidine ring can be oxidized to the corresponding ketone, forming a pyrrolidinone derivative. This is a common degradation pathway for secondary alcohols in drug substances.[10]

Thermal Stability

The purpose of thermal stability testing is to evaluate how the drug substance changes over time under the influence of temperature.[11] As a solid, the molecule is expected to have a defined melting point. Degradation at elevated temperatures may follow pathways similar to those in solution (e.g., ring opening) or may involve unique solid-state reactions. The hydrochloride salt form generally imparts greater thermal stability compared to the free base.

Photostability

Photostability testing is crucial to demonstrate that the substance does not degrade unacceptably upon exposure to light.[12][13] The ICH Q1B guideline provides a systematic approach for this evaluation.[14] While the molecule lacks major chromophores that absorb UV-Vis light, reactive species generated by light can initiate degradation, primarily through oxidative pathways.[15]

Chiral Stability

The molecule contains a stereocenter at the 3-position of the pyrrolidine ring. Racemization (conversion of the (R)-enantiomer to a mixture of (R) and (S) enantiomers) is a potential stability concern, especially under harsh pH or thermal conditions. This would need to be monitored by a chiral analytical method.

G cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acid Acid (HCl) P1 Ring-Opened Product (Azetidine Cleavage) Acid->P1 Hydrolysis P4 Racemic Mixture ((R/S)-Isomer) Acid->P4 Racemization Base Base (NaOH) Base->P4 Racemization Oxidation Oxidation (H₂O₂) P2 N-Oxides (Azetidine or Pyrrolidine) Oxidation->P2 N-Oxidation P3 Ketone Product (Alcohol Oxidation) Oxidation->P3 Dehydrogenation Heat Heat (Solid & Solution) Heat->P1 Heat->P4 Racemization Light Light (ICH Q1B) Light->P2 Photo-oxidation Light->P3 Photo-oxidation Parent (R)-1-(Azetidin-3-yl) pyrrolidin-3-ol HCl

Figure 2: Predicted Degradation Pathways Under Stress.

Comprehensive Stability Testing Program

A robust stability program must be designed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[11][16][17] The program should consist of two main parts: forced degradation studies and formal stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and to establish the intrinsic stability of the molecule.[18] These studies also help develop and validate a stability-indicating analytical method.[19]

Stress ConditionProposed ProtocolTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours. If no degradation, increase to 1 M HCl.5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.5-20%
Oxidation 3% H₂O₂ at room temperature for 24 hours. Protect from light.5-20%
Thermal (Solid) 80°C for 7 days in a calibrated oven.Detectable
Thermal (Solution) In purified water at 60°C for 7 days.5-20%
Photostability Solid and solution samples exposed to ICH Q1B conditions (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[20] A dark control should be run in parallel.Detectable

Table 1: Recommended Conditions for Forced Degradation Studies.

Formal (ICH) Stability Studies

Once a validated stability-indicating method is in place, formal stability studies are conducted on representative batches of the drug substance to establish a re-test period.[21]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: ICH Conditions for Formal Stability Studies (Climatic Zones I/II).

Analytical Methodologies

A validated stability-indicating analytical method is the cornerstone of any stability program. It must be able to separate the intact parent compound from all process-related impurities and degradation products.

Primary Analytical Technique: HPLC-UV/MS

A High-Performance Liquid Chromatography (HPLC) method is the preferred technique.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate, pH adjusted) and an organic solvent (acetonitrile or methanol) will likely be required.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore. Mass Spectrometry (MS) detection is critical for identifying the mass of degradation products, which aids in structure elucidation.

  • Chiral Separation: To monitor for racemization, a separate chiral HPLC method (e.g., using a cyclodextrin- or protein-based column) will be necessary.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of resolving the parent peak from all potential degradation products generated during forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the parent compound, placebo (if for a drug product), and samples from each forced degradation study at a suitable concentration (e.g., 0.5-1.0 mg/mL).

  • Initial Screening: Begin with a generic reversed-phase gradient method on a C18 column. For example: 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Analysis of Stressed Samples: Inject the stressed samples. The goal is to achieve baseline separation between the main peak and any new peaks that appear.

  • Method Optimization:

    • If co-elution occurs, modify the gradient slope, pH of the aqueous mobile phase, or column chemistry (e.g., try a phenyl-hexyl or embedded polar group column).

    • Adjusting the pH can significantly alter the retention and selectivity of ionizable compounds like amines.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This ensures no degradation products are co-eluting.

  • Mass Identification: Couple the optimized HPLC method to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the degradation products. This information is crucial for proposing degradation pathways.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_dev Method Development Cycle cluster_final Finalization A Prepare Stressed Samples (Acid, Base, H₂O₂, Heat, Light) C Inject Samples onto RP-HPLC-PDA/MS System A->C B Prepare Unstressed Control B->C D Assess Peak Separation & Purity C->D E Identify Degradant Masses with MS D->E F Co-elution Observed? D->F G Modify Method: - Gradient Slope - Mobile Phase pH - Column Chemistry F->G Yes H Optimized Stability- Indicating Method F->H No G->C I Validate Method (ICH Q2) H->I

Figure 3: Workflow for Stability-Indicating Method Development.

Conclusion and Recommendations

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride possesses several functional groups that represent potential stability liabilities, most notably the strained azetidine ring (acid sensitivity), the secondary alcohol, and the amine nitrogens (oxidative sensitivity). A systematic investigation employing forced degradation studies is the most effective way to elucidate these pathways and develop a robust analytical control strategy.

Key Recommendations:

  • Prioritize Forced Degradation: Conduct comprehensive forced degradation studies early in development to understand the molecule's intrinsic stability.

  • Employ Orthogonal Analytical Techniques: Use a combination of HPLC-UV and HPLC-MS to separate and identify degradation products confidently.

  • Monitor Chirality: Implement a specific chiral method to ensure the stereochemical integrity of the molecule throughout its shelf life.

  • Packaging Considerations: As an amine hydrochloride salt, the compound may be hygroscopic. Storage in well-sealed containers with a desiccant is advisable. Photostability results will dictate the need for light-resistant packaging.

By following the structured approach outlined in this guide, researchers and developers can build a complete and scientifically sound stability profile for (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, ensuring its quality and suitability for pharmaceutical applications.

References

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2020). MDPI. [Link]

  • Huynh-Ba, K. (Ed.). (2008). Chapter 2: Hydrolytic Degradation. In Handbook of Stability Testing in Pharmaceutical Development. Springer. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Q1B. (1996). ICH. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2016). ResearchGate. [Link]

  • Schueller, R., & Romanowski, P. (2020). Secondary alcohols – Knowledge and References. In Conditioning Agents for Hair and Skin. Taylor & Francis. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). MDPI. [Link]

  • Structure of azetidine‐containing compounds found in nature. (2023). ResearchGate. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). ICH. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • Preparation of 1-substituted azetidin-e-ol derivitives. (1984).
  • Azetidin-3-one Hydrochloride. PubChem. [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry. [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. (2018). PubMed Central. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University Research Repository. [Link]

  • Molecular basis of alcoholism. (2014). Neurobiology of Addiction. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). MDPI. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2022). Hypha Discovery. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Stability of drugs and medicines Hydrolysis. (2017). ResearchGate. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds. (2018). ResearchGate. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). ICH. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (2000). Canadian Science Publishing. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2016). ResearchGate. [Link]

  • Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2022). Hypha Discovery. [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. BINDER GmbH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to Antibody-Drug Conjugate (ADC) Synthesis Utilizing an Azetidine-Pyrrolidine-Based Linker Scaffold

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for the conceptualization and synthesis of Antibody-Drug Conjugates (ADCs) using (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride as a core structural motif. While this specific molecule is presented as a representative building block, the principles, protocols, and analytical methodologies described herein are broadly applicable to the development of novel ADCs with heterocyclic linkers. We will explore the strategic rationale for employing such scaffolds, detail a hypothetical multi-step synthesis of a complete linker-payload system, provide a robust protocol for antibody conjugation, and outline the essential characterization techniques required to validate the final ADC construct. This guide is intended for researchers, chemists, and drug development professionals actively engaged in the field of targeted therapeutics.

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapies that combine the antigen specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule.[1] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[2][3][4] An ideal linker must maintain a stable connection in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicities.[5][][] Conversely, upon internalization into the target cancer cell, the linker must facilitate the efficient and specific release of the active drug.[][8]

Linkers are broadly categorized as cleavable or non-cleavable.[2][5] Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody.[] Cleavable linkers are designed to respond to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins.[][][9][10]

Heterocyclic scaffolds, such as azetidine and pyrrolidine, are increasingly incorporated into drug design for their ability to impart conformational rigidity and favorable physicochemical properties.[11][12] The azetidine ring, a strained four-membered heterocycle, offers unique chemical handles and can influence the stability and reactivity of the linker.[11] Pyrrolidine rings are common structural motifs in numerous biologically active compounds and can contribute to improved solubility and pharmacokinetic profiles.[12][13] This application note will use (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol as a foundational building block to explore the synthesis of a novel ADC.

Conceptual Framework: (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol as a Linker Precursor

The structure of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride presents several key functional groups that can be strategically exploited for the construction of a bifunctional linker.

  • The Secondary Hydroxyl Group (-OH): This serves as an ideal attachment point for the cytotoxic payload. A cleavable ester or carbonate bond can be formed here, which could be designed for hydrolysis in the acidic environment of the lysosome or for enzymatic cleavage.

  • The Pyrrolidine and Azetidine Nitrogens: These nitrogen atoms provide points for derivatization to install the antibody-reactive moiety. For instance, the pyrrolidine nitrogen can be acylated to introduce a spacer and a terminal functional group like a maleimide or an active ester.

The combination of these rings may offer a balance of stability and controlled cleavage, while potentially improving the solubility of the overall linker-payload complex, a crucial factor for preventing aggregation and facilitating conjugation in aqueous buffers.[14]

Synthesis of the Linker-Payload Construct

This section outlines a representative, multi-step synthetic protocol to build a complete linker-payload system ready for conjugation. The chosen payload is monomethyl auristatin E (MMAE), a potent anti-tubulin agent widely used in approved ADCs, and the antibody conjugation strategy will target cysteine residues.

Workflow Overview

The overall strategy involves three main stages:

  • Payload Attachment: Coupling the cytotoxic drug (MMAE) to the hydroxyl group of the azetidine-pyrrolidine core.

  • Spacer and Reactive Handle Installation: Modifying the linker to incorporate a maleimide group for cysteine-specific antibody conjugation.

  • Purification and Characterization: Ensuring the final linker-payload construct is of high purity before proceeding to the bioconjugation step.

// Nodes A [label="Start: (R)-1-(Azetidin-3-yl)\npyrrolidin-3-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Payload Attachment\n(e.g., MMAE via cleavable carbonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate 1:\nPayload-Linker Core", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Spacer & Maleimide Installation\n(e.g., MC-Val-Cit-PABC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Final Product:\nMaleimide-Linker-Payload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Step 3: Purification & QC\n(HPLC, MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Reagents:\np-nitrophenyl chloroformate,\nMMAE, Base"]; B -> C; C -> D [label=" Reagents:\nMC-VC-PABC-PNP"]; D -> E; E -> F; }

Caption: Synthetic workflow for the linker-payload construct.

Protocol 1: Synthesis of Maleimide-Linker-MMAE

Materials:

  • (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

  • Monomethyl auristatin E (MMAE)

  • p-Nitrophenyl chloroformate

  • Maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (MC-VC-PABC-PNP)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Standard purification reagents (silica gel, solvents for chromatography)

Step 1: Formation of Payload-Linker Core

  • Dissolve (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (1.0 eq) and DIPEA (2.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C. Add p-nitrophenyl chloroformate (1.1 eq) portion-wise and stir for 2 hours, allowing the reaction to warm to room temperature.

    • Rationale: This step activates the hydroxyl group of the core linker by forming a reactive p-nitrophenyl carbonate.

  • In a separate flask, dissolve MMAE (1.0 eq) in DMF with DIPEA (1.1 eq).

  • Add the MMAE solution to the activated linker solution and stir overnight at room temperature.

    • Rationale: The amine group of MMAE displaces the p-nitrophenoxide to form a stable, cleavable carbonate linkage between the linker and the payload.

  • Quench the reaction with water and extract the product with DCM. Purify by silica gel chromatography to yield the payload-linker core.

Step 2: Installation of the Maleimide Handle

  • Dissolve the payload-linker core (1.0 eq) from Step 1 in anhydrous DMF.

  • Add MC-VC-PABC-PNP (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 12-18 hours.

    • Rationale: The pyrrolidine nitrogen of the core displaces the p-nitrophenoxide of the MC-VC-PABC-PNP reagent. This installs the full spacer and the maleimide group required for antibody conjugation. The valine-citrulline (Val-Cit) dipeptide is a well-established cathepsin B cleavage site.[15][16]

  • Monitor reaction completion by LC-MS.

  • Upon completion, purify the final Maleimide-Linker-MMAE construct using reverse-phase HPLC.

Step 3: Quality Control

  • Confirm the identity and purity (>95%) of the final product using HPLC, high-resolution mass spectrometry (HRMS), and ¹H NMR.

  • Store the lyophilized product at -20°C or below under desiccated conditions.

Antibody-Drug Conjugate (ADC) Synthesis and Purification

This protocol describes the conjugation of the Maleimide-Linker-MMAE to a monoclonal antibody (e.g., Trastuzumab) via partial reduction of interchain disulfide bonds.

Workflow Overview

// Nodes mAb [label="Monoclonal Antibody (mAb)\nin PBS Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Step 1: Partial Reduction\n(TCEP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducedmAb [label="Thiol-Activated mAb", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Step 2: Conjugation\n(Add Maleimide-Linker-Payload)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrudeADC [label="Crude ADC Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Step 3: Purification\n(Size-Exclusion Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalADC [label="Purified ADC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges mAb -> Reduction; Reduction -> ReducedmAb; ReducedmAb -> Conjugation; Conjugation -> CrudeADC; CrudeADC -> Purification; Purification -> FinalADC; }

Caption: Workflow for ADC synthesis and purification.

Protocol 2: Cysteine-Based Conjugation

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM).

  • Maleimide-Linker-MMAE (from Protocol 1) dissolved in DMSO.

  • Quenching solution: N-acetylcysteine (100 mM).

  • Purification buffer: PBS, pH 7.4.

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

Step 1: Antibody Reduction

  • To the antibody solution, add TCEP to a final concentration of 2-4 mM.

    • Rationale: TCEP is a mild reducing agent that selectively cleaves the interchain disulfide bonds in the antibody hinge region, exposing reactive thiol (-SH) groups. The stoichiometry of TCEP can be adjusted to control the average number of thiols exposed per antibody, which in turn controls the final Drug-to-Antibody Ratio (DAR).[14]

  • Incubate at 37°C for 1-2 hours.

  • Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

Step 2: Bioconjugation

  • Immediately after reduction, add the Maleimide-Linker-MMAE solution (dissolved in a minimal amount of a co-solvent like DMSO) to the reduced antibody. A typical molar excess is 5-10 fold of linker-payload per mole of antibody.

  • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

    • Rationale: The maleimide group reacts specifically with the free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.[17]

  • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for 20 minutes.

Step 3: Purification

  • Purify the ADC from unconjugated linker-payload and other small molecules using a pre-equilibrated SEC column.

  • Collect fractions corresponding to the high molecular weight ADC peak.

  • Pool the relevant fractions, concentrate if necessary using centrifugal filters, and sterilize by passing through a 0.22 µm filter.

Characterization of the Final ADC

Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody. HIC can resolve species with different DAR values (DAR0, DAR2, DAR4, etc.).[8]
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates, which can affect efficacy and immunogenicity.
Concentration UV-Vis Spectroscopy (A280)To accurately determine the final concentration of the ADC solution.
Unconjugated Payload Reverse-Phase HPLC (RP-HPLC)To measure the amount of residual, unconjugated linker-payload in the final product.[8]
Identity Confirmation Mass Spectrometry (Intact MS, IdeS digestion)To confirm the molecular weight of the light chain, heavy chain, and intact ADC, verifying successful conjugation.
In Vitro Potency Cell-based Cytotoxicity AssayTo confirm that the ADC retains its biological activity and selectively kills antigen-positive cancer cells.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and characterization of an Antibody-Drug Conjugate using a novel azetidine-pyrrolidine-based linker scaffold. By following the outlined protocols for linker-payload synthesis, antibody conjugation, and rigorous analytical validation, researchers can effectively develop and evaluate new ADC candidates. The principles described herein are adaptable and serve as a robust starting point for exploring diverse linker chemistries and payload combinations in the pursuit of more effective and safer targeted cancer therapies.

References

  • Cambridge Bioscience. Azetidin-3-ol (hydrochloride) - MedChem Express. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PMC. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]

  • PMC - NIH. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

  • Chemical Communications (RSC Publishing). Cleavable azobenzene linkers for the design of stimuli-responsive materials. [Link]

  • PMC - NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • Debiopharm. A Novel antibody drug conjugate linker. [Link]

  • YouTube. Novel approaches to antibody drug conjugate ADC analysis. [Link]

  • YouTube. Linkers for ADC from TCI. [Link]

  • PMC - NIH. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. [Link]

  • ResearchGate. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. [Link]

  • WuXi XDC. Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs. [Link]

  • Apollo - University of Cambridge Repository. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. [Link]

  • ResearchGate. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC - NIH. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. [Link]

  • Research Explorer - The University of Manchester. Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates. [Link]

  • AACR Journals. Abstract 1762: A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. [Link]

Sources

Application

Application Note: A Detailed Protocol for Amide Bond Conjugation with (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Authored by: A Senior Application Scientist Introduction & Principle of Reaction (R)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a bifunctional building block increasingly utilized in modern drug discovery. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction & Principle of Reaction

(R)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a bifunctional building block increasingly utilized in modern drug discovery. Its unique structure, featuring a reactive azetidine secondary amine and a pyrrolidinol moiety, makes it a valuable component for constructing complex molecular architectures, including linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The pyrrolidine and azetidine rings are common motifs in bioactive molecules, often incorporated to modulate physicochemical properties such as solubility and pharmacokinetic profiles.[2][3] This guide provides a comprehensive, field-tested protocol for the covalent conjugation of this versatile amine to a carboxylic acid-containing molecule via a stable amide bond.

The protocol employs the robust and widely adopted carbodiimide crosslinking chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[4][5] This two-step method offers superior control and efficiency compared to using EDC alone.[4]

Reaction Principle:

  • Carboxylic Acid Activation: EDC first reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce coupling efficiency.[6]

  • Stable Intermediate Formation: Sulfo-NHS is introduced to react with the O-acylisourea intermediate, displacing it to form a more stable, amine-reactive Sulfo-NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea, allowing for a more efficient subsequent reaction with the amine.[4] The activation step is optimally performed at a slightly acidic pH (4.5-6.0).[6][7]

  • Amine Coupling: The purified (R)-1-(azetidin-3-yl)pyrrolidin-3-ol, liberated from its hydrochloride salt with a non-nucleophilic base, attacks the Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group. This nucleophilic substitution reaction is most efficient at a physiological to slightly basic pH (7.2-8.0).[6][7]

This self-validating protocol incorporates in-process monitoring, robust purification, and definitive characterization steps to ensure the integrity and purity of the final conjugate.

Materials & Equipment

Reagents & Chemicals
  • Carboxylic acid-containing molecule of interest (Substrate-COOH)

  • (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS: 18621-18-6)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (CAS: 25952-53-8)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS) (CAS: 106627-54-7)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[8]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine or 1 M Ethanolamine, pH 8.0

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Solvents for work-up and purification (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)

Equipment
  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • Reaction vials/round-bottom flasks with septa

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography system or glass columns

  • High-Performance Liquid Chromatography (HPLC) system (for reaction monitoring and purity analysis)

  • Mass Spectrometer (MS), preferably with ESI source

  • Nuclear Magnetic Resonance (NMR) Spectrometer[9]

Detailed Experimental Protocol

This protocol is based on a starting scale of 0.5 mmol of the limiting reagent. Adjustments may be necessary depending on the specific properties of the carboxylic acid substrate.

Diagram: EDC/Sulfo-NHS Conjugation Workflow

G cluster_prep Phase 1: Preparation cluster_activation Phase 2: Activation cluster_coupling Phase 3: Coupling cluster_purification Phase 4: Purification & Analysis prep Equilibrate Reagents Prepare Stock Solutions dissolve_acid Dissolve Substrate-COOH in Anhydrous Solvent prep->dissolve_acid add_edc_nhs Add EDC and Sulfo-NHS (1.2 eq each) dissolve_acid->add_edc_nhs stir_activation Stir 30-60 min at RT add_edc_nhs->stir_activation add_amine Add Amine Solution to Activated Acid stir_activation->add_amine prep_amine Prepare Amine Solution: (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol·HCl (1.0 eq) + DIPEA (2.2 eq) prep_amine->add_amine stir_coupling Stir 2-12h at RT Monitor by TLC/LC-MS add_amine->stir_coupling quench Quench Reaction (Optional) stir_coupling->quench workup Aqueous Work-up/ Solvent Evaporation quench->workup purify Purify by Flash Chromatography or Prep-HPLC workup->purify characterize Characterize Pure Product (NMR, MS, HPLC) purify->characterize

Caption: High-level workflow for the conjugation protocol.

Phase 1: Reagent Preparation
  • Equilibration: Allow EDC-HCl and Sulfo-NHS containers to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as EDC-HCl is moisture-sensitive.[5]

  • Substrate-COOH Solution: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid substrate (Substrate-COOH, 0.5 mmol, 1.0 eq) in anhydrous DMF or DMSO (approx. 0.2-0.5 M concentration).

  • Amine Solution Preparation: In a separate vial, dissolve (R)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride (0.5 mmol, 1.0 eq) in a minimal amount of anhydrous DMF or DMSO. Add DIPEA (1.1 mmol, 2.2 eq) to this solution. The first equivalent of base neutralizes the hydrochloride salt, and the second acts as a base for the coupling reaction. Mix well.

Phase 2: Carboxylic Acid Activation
  • To the stirred solution of Substrate-COOH from Phase 1.2, add Sulfo-NHS (0.6 mmol, 1.2 eq) followed by EDC-HCl (0.6 mmol, 1.2 eq).[8] Using a slight excess of coupling reagents helps drive the activation to completion.

  • Seal the vial under an inert atmosphere (N2 or Ar) and stir the reaction mixture at room temperature for 30-60 minutes.[7][8]

  • Causality: This timed step is critical. It allows for the formation of the semi-stable Sulfo-NHS ester, which is the key amine-reactive intermediate. Proceeding too quickly to the next phase may result in lower yields due to hydrolysis of the O-acylisourea intermediate.

Phase 3: Conjugation Reaction
  • After the activation period, add the prepared amine solution from Phase 1.3 dropwise to the activated Substrate-COOH mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours.[8]

  • Self-Validation: Monitor the reaction's progress periodically (e.g., at 1h, 4h, and 12h) by TLC or LC-MS.[6] For TLC, spot the starting materials and the reaction mixture. A new spot corresponding to the product should appear, and the starting material spots should diminish over time. For LC-MS, the appearance of a new peak with the expected mass of the conjugate confirms product formation.

Phase 4: Work-up and Purification
  • Once the reaction is deemed complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with water and brine to remove DMF/DMSO and excess water-soluble reagents.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product should be purified to homogeneity. For small molecules, flash column chromatography on silica gel is the standard method.[10] A gradient elution system (e.g., from 100% DCM to 10% Methanol in DCM) is typically effective.

  • Trustworthiness: The purification step is non-negotiable for obtaining reliable data. Unreacted starting materials and coupling by-products can interfere with subsequent applications and characterization.[11] Alternative methods like preparative HPLC can be used for more challenging separations.[12]

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale / Notes
Molar Ratio
Substrate-COOH1.0 eqLimiting reagent.
(R)-Amine·HCl1.0 - 1.2 eqA slight excess can be used if the amine is not the more valuable component.
EDC-HCl1.2 - 1.5 eqExcess drives the formation of the O-acylisourea intermediate.[6]
Sulfo-NHS1.2 - 1.5 eqExcess ensures efficient conversion to the more stable NHS-ester.[6]
DIPEA2.2 - 2.5 eqNeutralizes the amine salt and facilitates the coupling reaction.
Reaction Conditions
Activation pH~5.5-6.0Optimal for EDC/Sulfo-NHS activation.[7]
Coupling pH~7.2-8.0Optimal for nucleophilic attack by the primary/secondary amine.[7]
TemperatureRoom TemperatureSufficient for most EDC/NHS couplings.
Activation Time30 - 60 minBalances efficient activation against hydrolysis of the intermediate.[13]
Coupling Time2 - 24 hoursSubstrate-dependent; must be determined by monitoring.[8]

Data Analysis & Characterization

To validate the successful synthesis and purity of the final conjugate, a combination of analytical techniques is required.

Diagram: Amide Coupling Mechanism

G RCOOH R-COOH (Substrate) Oacyl [R-CO-O-Acylisourea] (Unstable Intermediate) RCOOH->Oacyl +EDC EDC EDC NHSEster R-CO-O-NHS (Stable Intermediate) Oacyl->NHSEster +Sulfo-NHS SulfoNHS Sulfo-NHS Product R-CO-N(R')-R'' (Final Conjugate) NHSEster->Product +Amine Amine R'-NH-R'' (Azetidinyl-pyrrolidinol)

Caption: Simplified mechanism of EDC/Sulfo-NHS coupling.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the purified product.[14]

    • Method: Infuse a dilute solution of the purified product into an ESI-MS system.

    • Expected Result: The spectrum should show a prominent ion peak corresponding to the calculated molecular weight of the conjugate (e.g., [M+H]+ or [M+Na]+). This provides primary evidence of a successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation of the conjugate and assess purity.[15][16]

    • Method: Acquire ¹H and ¹³C NMR spectra of the purified product dissolved in a suitable deuterated solvent. 2D NMR techniques like COSY and HSQC can be used for more complex structures.[17]

    • Expected Result: The ¹H NMR spectrum should show characteristic peaks for both the Substrate-COOH and the (R)-1-(azetidin-3-yl)pyrrolidin-3-ol moieties. The disappearance of the carboxylic acid proton (if observable) and the appearance of new amide-related signals confirm the formation of the amide bond. Integration of the peaks should be consistent with the proposed structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final product.[18]

    • Method: Analyze the purified product using a suitable reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid).

    • Expected Result: A pure sample should yield a single major peak in the chromatogram. The purity can be quantified by integrating the peak area, with >95% being a common target for research compounds.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive EDC (hydrolyzed)Use a fresh bottle of EDC-HCl; always allow it to warm to room temperature before opening.
Incorrect pH for activation or couplingVerify the pH of your buffers. Use MES for activation and PBS/HEPES for coupling.
Insufficient base to free the amineEnsure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
Multiple Products/Side Reactions Intermolecular self-coupling of a substrate containing both amine and carboxyl groupsUse the two-step protocol with Sulfo-NHS as described, which minimizes this side reaction.[4]
Hydrolysis of Activated Ester Reaction performed in a non-anhydrous solvent or with delaysUse anhydrous solvents. Add the amine solution promptly after the activation step.

Safety Precautions

  • General: Perform all manipulations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (R)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride & related amines: May cause skin and serious eye irritation. May cause respiratory irritation.[19][20] Avoid inhalation of dust and contact with skin and eyes.

  • EDC-HCl: Harmful if swallowed. Causes serious eye irritation.

  • DIPEA: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF/DMSO: Readily absorbed through the skin. Avoid direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Corrie, J. A., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Gao, Y., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Al-Juburi, M., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules. [Link]

  • Patel, K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Creative Biostructure. (n.d.). Molecular Characterization. [Link]

  • Pharmaceutical Technology. (2014). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology. [Link]

  • ResearchGate. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • Montalbano, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Wetzel, S. J., et al. (2010). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry. [Link]

  • Hanbon. (n.d.). Small Molecule Purification. [Link]

  • Lu, C., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]

  • PubChem. (n.d.). Azetidin-3-one Hydrochloride. [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. [Link]

  • PubChem. (n.d.). (3S)-pyrrolidin-3-ol. [Link]

Sources

Method

Application Notes and Protocols for Payload Attachment to (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride Linker

Introduction: Strategic Deployment of a Novel Bifunctional Linker in Bioconjugation In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Deployment of a Novel Bifunctional Linker in Bioconjugation

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is a critical determinant of efficacy, stability, and therapeutic index. The bifunctional linker, (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, presents a unique scaffold possessing a constellation of desirable properties. Its structure incorporates both a strained azetidine ring and a more conformationally flexible pyrrolidine ring, each presenting a secondary amine for potential conjugation. Additionally, a secondary hydroxyl group on the pyrrolidine ring offers another site for functionalization or can influence the physicochemical properties of the final conjugate, such as solubility.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic attachment of payloads to the (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride linker. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature. The primary focus will be on the chemoselective acylation of one of the secondary amines for the covalent attachment of a payload, a common strategy in the synthesis of drug-linker constructs.

Chemical Properties and Reactivity Analysis

The linker, supplied as a hydrochloride salt, offers enhanced stability and solubility in polar solvents. It is crucial to recognize that the amine functionalities will be protonated in this form. Therefore, prior to any conjugation reaction targeting the amines, a neutralization step is mandatory to liberate the lone pair of electrons, rendering them nucleophilic.

The molecule presents three potential sites for payload attachment: the secondary amine on the azetidine ring, the secondary amine on the pyrrolidine ring, and the secondary hydroxyl group on the pyrrolidine ring.

  • Relative Nucleophilicity of the Amines: In general, the basicity and nucleophilicity of cyclic secondary amines are influenced by ring strain and steric hindrance. Pyrrolidines are known to be more basic and generally more nucleophilic than the more strained azetidines.[1][2] This suggests that the secondary amine on the pyrrolidine ring of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol will be the more reactive site for acylation under kinetically controlled conditions.

  • Chemoselectivity of Amine vs. Alcohol Acylation: The acylation of amino alcohols typically demonstrates high chemoselectivity for N-acylation over O-acylation, especially under neutral to basic conditions.[3][4] This is attributed to the significantly higher nucleophilicity of the amine compared to the alcohol.

  • Steric Considerations: The accessibility of the lone pair of electrons on the nitrogen atoms can be influenced by the surrounding molecular architecture. While a detailed analysis would require computational modeling, it is reasonable to assume that the pyrrolidine nitrogen is more sterically accessible than the azetidine nitrogen, further favoring its reaction.[5][6]

Based on this analysis, the proposed primary site of payload attachment is the secondary amine of the pyrrolidine ring.

Experimental Workflow for Payload Attachment

The following diagram illustrates the general workflow for the attachment of a carboxylic acid-containing payload to the (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol linker.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Linker_Prep Linker Preparation: (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride Neutralization Reaction Coupling Reaction: Formation of Amide Bond Linker_Prep->Reaction Payload_Prep Payload Activation: Carboxylic Acid Payload with EDC/NHS Payload_Prep->Reaction Purification Purification: Reverse-Phase HPLC Reaction->Purification Analysis Characterization: LC-MS and NMR Purification->Analysis

Caption: General workflow for payload conjugation.

Detailed Protocols

Protocol 1: Activation of a Carboxylic Acid Payload with EDC/NHS

This protocol describes the activation of a payload containing a carboxylic acid functional group to form a more reactive N-hydroxysuccinimide (NHS) ester. This activated ester will readily react with the primary amine of the linker.[7]

Materials:

  • Carboxylic acid-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, syringes)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing payload in the chosen anhydrous solvent to a concentration of approximately 10-100 mM.

  • Addition of NHS: Add 1.1 equivalents of NHS to the solution and stir until fully dissolved.

  • Addition of EDC: Add 1.2 equivalents of EDC to the reaction mixture. Note: EDC is moisture-sensitive and should be handled accordingly.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid and the appearance of the NHS ester.

  • Use of Activated Payload: The resulting solution containing the activated NHS-ester payload can be used directly in the next conjugation step. It is recommended to use the activated payload solution promptly to avoid hydrolysis of the NHS ester.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC, as well as the final NHS ester.[7]

  • Stoichiometry: A slight excess of NHS and EDC is used to ensure complete activation of the carboxylic acid.

  • Solvent Choice: DMF and DCM are common choices due to their ability to dissolve a wide range of organic molecules and their aprotic nature.

Protocol 2: Payload Conjugation to (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol

This protocol details the coupling of the activated payload (from Protocol 1) to the linker.

Materials:

  • (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

  • Activated payload solution (from Protocol 1)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous, aprotic solvent (e.g., DMF or DCM)

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, syringes)

Procedure:

  • Linker Neutralization: In a separate, dry round-bottom flask under an inert atmosphere, dissolve (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride in the chosen anhydrous solvent. Add 2.2 equivalents of a tertiary amine base (e.g., DIPEA) to neutralize the hydrochloride salt and the in-situ formed HCl during the reaction. Stir for 15-30 minutes at room temperature.

  • Conjugation: Slowly add the activated payload solution (1.0 equivalent) to the neutralized linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS, observing the consumption of the linker and the formation of the desired payload-linker conjugate.

  • Work-up: Once the reaction is complete, the reaction mixture can be quenched with water and the product extracted with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Causality of Experimental Choices:

  • Base Selection: A non-nucleophilic tertiary amine base like DIPEA is used to neutralize the hydrochloride salt without competing with the linker's secondary amines in the reaction with the activated payload.[8]

  • Reaction Time: The reaction time can vary depending on the reactivity of the specific payload and linker. Monitoring the reaction is crucial to determine the optimal time for completion.

Purification and Characterization

The purification of the payload-linker conjugate is critical to remove unreacted starting materials, byproducts (e.g., EDC-urea), and any side-products.

Purification by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of small molecule conjugates.[1][9]

Typical Conditions:

ParameterRecommendation
Column C18 stationary phase
Mobile Phase A Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA
Gradient A linear gradient from low to high percentage of Mobile Phase B
Detection UV-Vis at a wavelength where the payload has strong absorbance

The collected fractions containing the pure product are then typically lyophilized to remove the mobile phase.

Characterization

The identity and purity of the final payload-linker conjugate should be confirmed by a combination of analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.[2][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the structure of the conjugate and to verify the site of acylation. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further structural elucidation.[11]

Potential Challenges and Troubleshooting

  • Low Conjugation Yield: This could be due to incomplete activation of the payload, hydrolysis of the activated ester, or insufficient neutralization of the linker. Ensure all reagents are of high quality and that anhydrous conditions are strictly maintained.

  • Formation of Side-Products: O-acylation of the hydroxyl group is a potential side reaction, although less favored. This can be minimized by using milder reaction conditions and shorter reaction times. If O-acylation is significant, a protecting group strategy for the hydroxyl group may be necessary.[12][13] Di-acylation (on both nitrogens) is also a possibility if excess activated payload is used. Careful control of stoichiometry is key.

  • Difficult Purification: If the payload-linker conjugate has similar retention times to impurities, optimization of the HPLC gradient and/or the use of a different stationary phase may be required.

Conclusion

The (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride linker offers a versatile platform for the attachment of a wide range of payloads. By understanding the relative reactivity of its functional groups and employing controlled reaction conditions, researchers can achieve chemoselective conjugation to the more nucleophilic pyrrolidine nitrogen. The detailed protocols and insights provided in this guide are intended to empower scientists to successfully utilize this promising linker in the development of next-generation targeted therapeutics.

References

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Reactions of amines. Chemistry LibreTexts. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • Assessment of ADC Higher Order Structure Through 2D NMR Analysis. PubMed Central. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available at: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. Available at: [Link]

  • Synthesis of amine hydrochloride salts. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. NISCAIR Online Periodicals Repository. Available at: [Link]

  • HPLC chromatograms showing purification of conjugates. ResearchGate. Available at: [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ScienceDirect. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Available at: [Link]

  • Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PubMed Central. Available at: [Link]

  • 12.5 Protecting Groups for Alcohols. YouTube. Available at: [Link]

  • acyl chlorides with ammonia or primary amines. Chemguide. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The Great Divide: A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs

A Senior Application Scientist's Guide to Optimizing Ternary Complex Formation and Degradation Efficacy In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has em...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Ternary Complex Formation and Degradation Efficacy

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are elegantly simple in concept yet remarkably complex in their mechanism of action.[1] A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[1]

While initially viewed as a mere spacer, the linker is now widely recognized as a pivotal determinant of a PROTAC's success, profoundly influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as its overall physicochemical and pharmacokinetic properties.[2][3] The choice between a rigid and a flexible linker is a critical decision in PROTAC design, with each approach offering distinct advantages and disadvantages that can significantly impact degradation efficiency and drug-like properties.[] This guide provides an in-depth comparative analysis of rigid versus flexible linkers, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.

The Dichotomy of Linker Design: Flexibility vs. Pre-organization

The fundamental difference between flexible and rigid linkers lies in their conformational freedom. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, can adopt a multitude of conformations in solution.[2][5] In contrast, rigid linkers, which often incorporate cyclic structures like piperidines and piperazines, aromatic rings, or alkynes, have a more constrained and pre-organized three-dimensional structure.[2][][6] This inherent structural difference has profound implications for a PROTAC's biological activity.

Flexible Linkers: The "Induced-Fit" Approach

Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic tractability and ability to explore a wide conformational space.[2][7] This flexibility allows the PROTAC to adapt to the surfaces of the POI and E3 ligase, facilitating an "induced-fit" mechanism of ternary complex formation.

Advantages of Flexible Linkers:

  • Enhanced Probability of Ternary Complex Formation: The ability to adopt numerous conformations increases the likelihood of identifying a productive binding orientation between the POI and E3 ligase, especially when the optimal geometry is unknown.[6]

  • Synthetic Accessibility: Flexible linkers, particularly those based on commercially available PEG and alkyl chains, are generally easier and more cost-effective to synthesize and modify.[2][6] This facilitates the rapid generation of PROTAC libraries with varying linker lengths for empirical optimization.[1]

  • Improved Solubility: The inclusion of hydrophilic PEG motifs can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the protein-binding ligands.[2][5]

Disadvantages of Flexible Linkers:

  • Entropic Penalty: The high degree of conformational freedom comes at an entropic cost upon binding to form the ternary complex. A significant amount of energy is required to restrict the linker into a single productive conformation, which can weaken the overall stability of the complex.

  • Reduced Metabolic Stability: Linear alkyl and ether chains can be more susceptible to oxidative metabolism in vivo, potentially leading to a shorter half-life and reduced exposure.[2]

  • Potential for Off-Target Effects: The lack of a defined conformation could lead to non-specific binding and unintended interactions with other cellular components.

Rigid Linkers: The "Pre-organized" Strategy

Rigid linkers operate on the principle of pre-organization, where the linker's conformation is already biased towards a productive binding mode. This can lead to more potent and selective degraders, provided that the optimal ternary complex geometry is understood.

Advantages of Rigid Linkers:

  • Lower Entropic Penalty: By reducing the number of rotatable bonds, rigid linkers minimize the entropic penalty associated with ternary complex formation, potentially leading to higher binding affinity and complex stability.[]

  • Improved Metabolic Stability: The incorporation of cyclic and aromatic structures can block sites of metabolism, leading to improved pharmacokinetic properties.[2]

  • Enhanced Cell Permeability and Reduced Efflux: The use of rigid, cyclic motifs like piperidine and piperazine can improve a PROTAC's ability to cross cell membranes and evade efflux pumps by allowing the molecule to adopt a more compact, three-dimensional shape that can shield polar groups.[8][9]

  • Potential for Novel Protein-Protein Interactions: A well-designed rigid linker can orient the POI and E3 ligase in a way that creates new, favorable protein-protein interactions at the ternary complex interface, leading to positive cooperativity and enhanced degradation.[3]

Disadvantages of Rigid Linkers:

  • Challenging Design: The rational design of rigid linkers is more complex and often requires structural information about the ternary complex, which is not always available. An incorrectly designed rigid linker can introduce steric clashes and prevent ternary complex formation altogether.[3]

  • Synthetic Complexity: The synthesis of rigid linkers is generally more challenging and resource-intensive compared to their flexible counterparts.[2]

  • Potential for Solubility Issues: The introduction of hydrophobic, rigid structures can decrease the aqueous solubility of the PROTAC. However, this can sometimes be mitigated by incorporating polar functional groups.[6]

Quantitative Comparison of Linker Performance

The choice between a flexible and rigid linker is ultimately dictated by the specific POI-E3 ligase pair and the desired properties of the final PROTAC molecule. The following table summarizes key performance metrics from published case studies that highlight the impact of linker rigidity on degradation efficacy.

PROTAC TargetLinker TypeKey Linker MotifDC50DmaxKey Findings & Reference
BET Proteins FlexibleAlkyl chainpM range (cell line dependent)Not reportedThe initial flexible linker in PROTAC 48 was highly potent.[6]
BET Proteins RigidEthynyl group3-6 fold more potent (in 2/3 cell lines)Not reportedReplacing the flexible amine linkage with a rigid ethynyl group in QCA570 enhanced potency in most cell lines tested.[6]
Androgen Receptor (AR) RigidPyridine/di-piperidine< 1 nM>90%The highly rigid linker in ARD-69 led to a potent and orally bioavailable degrader with improved aqueous solubility.[6]
SMARCA2/4 FlexiblePEG250-300 nM65-70%Initial PEG-linked PROTACs showed only partial degradation.[6]
SMARCA2/4 Rigidpara-disubstituted aryl6 nM (SMARCA2), 11 nM (SMARCA4)>90%The rigid linker in ACBI1 provided conformational restriction and led to a highly potent and cooperative degrader.[6]

Experimental Workflows for Linker Evaluation

A rigorous evaluation of PROTACs with different linkers requires a combination of cellular and biophysical assays. The following are detailed protocols for key experiments that form the foundation of a self-validating system for linker optimization.

Assessment of Protein Degradation by Western Blotting

This assay directly measures the primary endpoint of PROTAC activity: the reduction in the levels of the target protein in cells.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[10]

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[12]

Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free measurement of the kinetics and affinity of binary and ternary complex formation.[13]

Protocol:

  • E3 Ligase Immobilization: Immobilize a purified, biotinylated E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a streptavidin-coated SPR sensor chip.

  • Binary Binding Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

  • Ternary Complex Formation Analysis: Pre-incubate the PROTAC at various concentrations with a constant, saturating concentration of the purified POI. Inject these mixtures over the E3 ligase surface.

  • Data Analysis: The binding response will be higher for the ternary complex compared to the binary PROTAC-E3 interaction. Fit the sensorgram data to a 1:1 binding model to determine the ternary complex binding affinity (KD,ternary) and kinetics.[14]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3) to the ternary KD (PROTAC to E3 in the presence of POI). An α value greater than 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase.[14]

Thermodynamic Characterization of Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]

Protocol:

  • Sample Preparation: Prepare solutions of the purified E3 ligase and the POI in the same dialysis buffer. The PROTAC should be dissolved in the same buffer, with a small amount of DMSO if necessary (ensure the DMSO concentration is matched in all solutions).

  • Binary Titration (PROTAC into POI): Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.

  • Ternary Titration: Titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.[16]

  • Cooperativity Assessment: Compare the binding affinity of the POI to the PROTAC-E3 complex with its binary affinity for the PROTAC alone to assess cooperativity.

Visualizing the Concepts: Diagrams and Workflows

Ternary_Complex_Formation Figure 1: Ternary Complex Formation with Flexible vs. Rigid Linkers cluster_0 Flexible Linker (Induced Fit) cluster_1 Rigid Linker (Pre-organized) POI1 POI Ternary_flex Ternary Complex (Multiple Conformations) POI1->Ternary_flex E3_1 E3 Ligase E3_1->Ternary_flex PROTAC_flex PROTAC (Flexible Linker) PROTAC_flex->Ternary_flex Conformational Sampling POI2 POI Ternary_rigid Ternary Complex (Defined Conformation) POI2->Ternary_rigid E3_2 E3 Ligase E3_2->Ternary_rigid PROTAC_rigid PROTAC (Rigid Linker) PROTAC_rigid->Ternary_rigid Direct Binding

Caption: Conceptual illustration of ternary complex formation.

PROTAC_Evaluation_Workflow Figure 2: Experimental Workflow for PROTAC Linker Evaluation cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays cluster_analysis Data Analysis & Optimization Flex_Synth Synthesize PROTAC with Flexible Linker WB Western Blot for Protein Degradation (DC50, Dmax) Flex_Synth->WB Rigid_Synth Synthesize PROTAC with Rigid Linker Rigid_Synth->WB SPR SPR for Ternary Complex Kinetics (KD, koff, α) WB->SPR Correlate Degradation with Complex Stability ITC ITC for Ternary Complex Thermodynamics (KD, ΔH, ΔS, α) WB->ITC Analysis Comparative Analysis of Degradation, Kinetics, Thermodynamics, and Physicochemical Properties SPR->Analysis ITC->Analysis Understand Driving Forces of Binding

Caption: A self-validating workflow for PROTAC linker optimization.

Conclusion and Future Perspectives

The choice between a rigid and a flexible linker in PROTAC design is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on the specific biological system and the desired therapeutic profile. Flexible linkers offer a pragmatic approach for initial exploration and can be highly effective, while rigid linkers provide an avenue for optimizing potency, selectivity, and pharmacokinetic properties through rational, structure-guided design.

The future of PROTAC linker design will likely involve a convergence of these two strategies, with the development of "semi-rigid" or "conformationally constrained" linkers that balance the need for some flexibility with the benefits of pre-organization. Furthermore, the integration of computational modeling and structural biology will continue to be instrumental in predicting optimal linker geometries and accelerating the design-make-test-analyze cycle. By understanding the fundamental principles that govern the behavior of both rigid and flexible linkers, researchers can unlock the full potential of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]

  • Xing, Y., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 27(15), 4936. [Link]

  • Lin, C-H., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Applied Sciences, 15(13), 5616. [Link]

  • Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(8), 3466–3476. [Link]

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 363-368. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]

  • Sasso, O., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. [Link]

  • Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 144(40), 18359–18368. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Lazzarato, L., et al. (2020). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Chemical Biology, 1(2), 114-120. [Link]

  • Lebraud, H., et al. (2020). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. Journal of the American Chemical Society, 142(12), 5496-5501. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

  • Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. [Link]

  • Addgene. (2023). Western Blot Protocol. [Link]

  • Liu, Z., et al. (2025). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Bioorganic & Medicinal Chemistry. [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Sasso, O., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Sriram, R., et al. (2022). A New In-Silico Approach for PROTAC Design and Quantitative Rationalization of PROTAC mediated Ternary Complex Formation. bioRxiv. [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein interactions by iTC. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Western Blotting. Retrieved from [Link]

Sources

Comparative

Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide Featuring a Novel (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride-Based Linker

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine.[][2][3] These tripartite molecules, comprising a monoclonal antibody, a potent cyt...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine.[][2][3] These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity.[][3][4] However, a significant challenge in solid tumor therapy is intratumoral heterogeneity, where the target antigen is not uniformly expressed on all cancer cells.[] This is where the "bystander effect" emerges as a critical attribute for ADC efficacy.[2][4][5][6] The bystander effect is the ability of an ADC to kill not only the antigen-expressing (Ag+) target cells but also the neighboring antigen-negative (Ag-) cells.[][4] This phenomenon is primarily dictated by the design of the linker and the physicochemical properties of the payload.[][4][5]

This guide provides a comprehensive framework for evaluating the bystander effect of ADCs, with a particular focus on a hypothetical ADC incorporating a novel linker derived from (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride . While this specific molecule is currently documented as a building block in medicinal chemistry, its structural motifs—an azetidine ring and a hydroxylated pyrrolidine—present intriguing possibilities for novel linker design.[7][8][9] We will compare this hypothetical ADC, hereafter referred to as ADC-AZP , with two clinically validated ADCs that represent the spectrum of bystander activity: Trastuzumab deruxtecan (T-DXd) , known for its potent bystander effect, and Trastuzumab emtansine (T-DM1) , which exhibits a negligible bystander effect.[2][5][10]

The Central Role of the Linker and Payload in the Bystander Effect

The capacity of an ADC to induce bystander killing is fundamentally linked to the release and diffusion of its cytotoxic payload.[][4] Key determinants include:

  • Linker Cleavability : Cleavable linkers are designed to be stable in systemic circulation but are hydrolyzed by enzymes (e.g., cathepsins) or the acidic environment within the tumor microenvironment or lysosomes.[3][4][5] This releases the payload in a form that can potentially diffuse out of the target cell. In contrast, non-cleavable linkers require the complete degradation of the antibody within the lysosome to release the payload, which often remains attached to an amino acid residue, hindering its cell permeability.[4][5]

  • Payload Properties : For a significant bystander effect, the released payload must be able to traverse cell membranes.[][4] This generally requires the molecule to be of a neutral charge and possess a degree of lipophilicity.[][5] Highly polar or charged payloads are typically membrane-impermeable and thus confined to the target cell.[4][5]

For the purpose of this guide, we hypothesize that ADC-AZP is constructed with a cleavable linker incorporating the (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol moiety. The azetidine and pyrrolidine rings could influence the linker's stability and solubility, while the hydroxyl group offers a potential attachment point for a payload. We will assume a payload with moderate membrane permeability is attached.

Comparative ADCs: T-DXd and T-DM1

A meaningful evaluation of ADC-AZP necessitates comparison with well-established benchmarks:

  • Trastuzumab Deruxtecan (T-DXd, Enhertu®) : This ADC targets HER2 and utilizes a tetrapeptide-based cleavable linker to deliver a potent topoisomerase I inhibitor, DXd.[] DXd is highly membrane-permeable, leading to a robust bystander effect that contributes significantly to its clinical efficacy, even in tumors with heterogeneous or low HER2 expression.[4][5][11]

  • Trastuzumab Emtansine (T-DM1, Kadcyla®) : Also targeting HER2, T-DM1 employs a non-cleavable thioether linker to deliver the microtubule inhibitor, DM1.[4][5] Upon lysosomal degradation, the released payload retains a charged lysine residue, rendering it membrane-impermeable and thus limiting its activity to the targeted HER2-positive cells.[5]

The following diagram illustrates the fundamental differences in the mechanism of action leading to the presence or absence of a bystander effect.

Bystander_Effect_Mechanism cluster_cleavable Cleavable Linker (e.g., T-DXd, ADC-AZP) cluster_non_cleavable Non-Cleavable Linker (e.g., T-DM1) ADC_cleavable ADC binds to Ag+ cell Internalization_cleavable Internalization and lysosomal trafficking ADC_cleavable->Internalization_cleavable Payload_Release_cleavable Linker cleavage releases payload Internalization_cleavable->Payload_Release_cleavable Diffusion Membrane-permeable payload diffuses out Payload_Release_cleavable->Diffusion Bystander_Killing Payload enters and kills Ag- cell Diffusion->Bystander_Killing ADC_non_cleavable ADC binds to Ag+ cell Internalization_non_cleavable Internalization and lysosomal degradation ADC_non_cleavable->Internalization_non_cleavable Payload_Release_non_cleavable Antibody degradation releases payload-linker-amino acid Internalization_non_cleavable->Payload_Release_non_cleavable No_Diffusion Membrane-impermeable payload is trapped Payload_Release_non_cleavable->No_Diffusion No_Bystander No effect on Ag- cell No_Diffusion->No_Bystander

Caption: Mechanism of bystander effect for cleavable vs. non-cleavable linkers.

Experimental Evaluation of the Bystander Effect

A multi-pronged approach is essential for a thorough assessment of the bystander effect, progressing from in vitro assays to more complex in vivo models.

In Vitro Bystander Effect Assays

1. Co-culture Cytotoxicity Assay

This is the foundational in vitro method to demonstrate bystander killing.[2][10][12][13] It involves co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells and treating them with the ADC.

  • Objective : To quantify the killing of Ag- cells in the presence of Ag+ cells upon ADC treatment.

  • Cell Lines :

    • Ag+ : HER2-positive cells (e.g., SKBR3, NCI-N87, KPL-4).[10][11]

    • Ag- : HER2-negative cells (e.g., MCF7, MDA-MB-468).[4][10] To distinguish between the two populations, one cell line is typically engineered to express a fluorescent protein (e.g., GFP or RFP).[10][12]

  • Protocol :

    • Seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[12][13]

    • Allow cells to adhere overnight.

    • Treat with a dose range of ADC-AZP, T-DXd, T-DM1, and a non-targeting control ADC for 72-120 hours.[11]

    • Quantify the viability of the fluorescently labeled Ag- cell population using flow cytometry or high-content imaging.[10][12]

  • Expected Outcome :

    • ADC-AZP & T-DXd : Dose-dependent decrease in the viability of Ag- cells in co-culture, but not in monoculture.[2][10]

    • T-DM1 : Minimal to no effect on the viability of Ag- cells in co-culture.[2][10]

2. Conditioned Medium Transfer Assay

This assay helps to confirm that the bystander effect is mediated by a secreted, cell-permeable factor (the released payload).[2][10]

  • Objective : To determine if the medium from ADC-treated Ag+ cells is cytotoxic to Ag- cells.

  • Protocol :

    • Treat a monoculture of Ag+ cells with the ADCs for 48-72 hours.

    • Collect the conditioned medium.

    • Transfer the conditioned medium to a monoculture of Ag- cells.

    • Assess the viability of the Ag- cells after 48-72 hours.

  • Expected Outcome :

    • ADC-AZP & T-DXd : Conditioned medium will be cytotoxic to Ag- cells.[2][10]

    • T-DM1 : Conditioned medium will have no effect on Ag- cell viability.[2][10]

3. 3D Spheroid Co-culture Model

Three-dimensional cell culture models, such as spheroids, better recapitulate the cellular architecture and diffusion dynamics of solid tumors.[14]

  • Objective : To evaluate the bystander effect in a more physiologically relevant 3D environment.

  • Protocol :

    • Generate co-culture spheroids containing a mix of Ag+ and Ag- cells (with one population fluorescently labeled).

    • Treat the spheroids with the ADCs.

    • Monitor spheroid growth and integrity over time using live-cell imaging.

    • At the end of the experiment, dissociate the spheroids and quantify the viability of each cell population by flow cytometry.[14]

  • Expected Outcome : ADCs with a strong bystander effect (T-DXd and hypothetically ADC-AZP) will show a greater reduction in overall spheroid size and a significant killing of the Ag- cell population within the spheroid compared to T-DM1.

The following diagram outlines the experimental workflow for in vitro evaluation.

In_Vitro_Workflow cluster_assays In Vitro Bystander Effect Evaluation CoCulture Co-culture Assay (Ag+ & Ag- cells) Treatment Treat with: - ADC-AZP - T-DXd (Positive Control) - T-DM1 (Negative Control) CoCulture->Treatment ConditionedMedium Conditioned Medium Transfer Assay ConditionedMedium->Treatment Spheroid 3D Spheroid Co-culture Model Spheroid->Treatment Analysis Analysis: - Flow Cytometry - High-Content Imaging - Viability Assays Treatment->Analysis

Caption: Workflow for in vitro evaluation of the ADC bystander effect.

In Vivo Bystander Effect Evaluation

Xenograft Model with Mixed Tumor Cell Populations

This in vivo model provides the most definitive evidence of a bystander effect in a complex biological system.[][12]

  • Objective : To assess the ability of an ADC to control the growth of heterogeneous tumors in vivo.

  • Model : Immunodeficient mice (e.g., NOD-SCID) are subcutaneously co-inoculated with a mixture of Ag+ and Ag- tumor cells.[][12] The Ag- cells are often engineered to express a reporter gene like luciferase to allow for non-invasive monitoring of their growth.[][12]

  • Protocol :

    • Co-implant Ag+ (e.g., NCI-N87) and Ag- luciferase-expressing cells (e.g., MDA-MB-468-luc) in mice.[]

    • Once tumors are established, randomize mice into treatment groups: vehicle, ADC-AZP, T-DXd, and T-DM1.

    • Administer the ADCs intravenously.

    • Monitor overall tumor volume with calipers.[12]

    • Monitor the growth of the Ag- cell population using bioluminescence imaging.[][12]

  • Expected Outcome :

    • ADC-AZP & T-DXd : Significant inhibition of both overall tumor growth and the bioluminescence signal from the Ag- cells, indicating effective bystander killing.[]

    • T-DM1 : Inhibition of overall tumor growth will be less pronounced, and the bioluminescence signal from the Ag- cells will likely continue to increase, indicating a lack of bystander effect.[]

Comparative Data Summary

The following table summarizes the expected outcomes from the proposed experiments.

ExperimentADC-AZP (Hypothetical)T-DXd (Positive Control)T-DM1 (Negative Control)
Co-culture Cytotoxicity High cytotoxicity to Ag- cellsHigh cytotoxicity to Ag- cellsNo/Low cytotoxicity to Ag- cells
Conditioned Medium Transfer Cytotoxic mediumCytotoxic mediumNon-cytotoxic medium
3D Spheroid Model Significant reduction in spheroid size and Ag- cell viabilitySignificant reduction in spheroid size and Ag- cell viabilityModerate reduction in spheroid size, minimal effect on Ag- cell viability
In Vivo Mixed Xenograft Strong inhibition of overall tumor growth and Ag- cell proliferationStrong inhibition of overall tumor growth and Ag-cell proliferationModerate inhibition of overall tumor growth, no significant effect on Ag- cell proliferation

Conclusion

The evaluation of the bystander effect is a critical component in the preclinical development of novel ADCs. By employing a systematic approach that includes in vitro co-culture assays, conditioned medium studies, and 3D spheroid models, researchers can gain valuable insights into the potential of a new ADC to overcome tumor heterogeneity. The ultimate validation through in vivo mixed-tumor xenograft models provides the most compelling evidence of clinically relevant bystander killing.

For a novel ADC like the hypothetical ADC-AZP , demonstrating a bystander effect comparable to that of a benchmark like T-DXd would be a significant indicator of its potential for treating solid tumors with heterogeneous antigen expression. The unique chemical structure of the (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride-derived linker could offer advantages in terms of stability, pharmacokinetics, and payload release kinetics, all of which warrant detailed investigation. This comprehensive comparative guide provides a robust framework for such an evaluation, ensuring that the next generation of ADCs is optimized for maximum therapeutic impact.

References

  • In vitro real-time evaluation of bystander effects of antibody-drug conjugates - Agilent. Available from: [Link]

  • Bystander Effect of Antibody-drug Conjugates (ADCs) - Technology Networks. Available from: [Link]

  • Abstract 5476: In vitro real-time evaluation of bystander effects of antibody-drug conjugates. (2025-04-21). Available from: [Link]

  • Establishing a tumor cell model to evaluate the bystander effect of antibody-drug conjugate (ADC) therapies - The Journal for ImmunoTherapy of Cancer. (2024-11-05). Available from: [Link]

  • Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC. Available from: [Link]

  • Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Available from: [Link]

  • Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives - MDPI. Available from: [Link]

  • Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models. Available from: [Link]

  • Fig. 2. Bystander killing effect of antibody–drug conjugates (ADCs) in... - ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of Non-Cleavable Linker Stability in Plasma

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cyto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and diminished efficacy.[1][2][3] Non-cleavable linkers are designed to offer enhanced stability in plasma compared to their cleavable counterparts.[][5][6] This guide provides an in-depth comparison of methodologies to validate the stability of non-cleavable linkers in plasma, grounded in established scientific principles and experimental best practices.

The core principle behind non-cleavable linkers is their reliance on the complete proteolytic degradation of the antibody backbone within the lysosome of a target cell to release the payload.[5][6][7][] This mechanism inherently suggests high stability in the bloodstream, as the enzymes responsible for antibody catabolism are not readily present in plasma. However, "high stability" is a relative term that must be quantitatively validated. This guide will walk you through the necessary experimental frameworks to generate robust and reliable data.

I. Understanding Non-Cleavable Linker Chemistries and Their Impact on Stability

While non-cleavable linkers are designed for stability, the specific chemistry employed can influence their behavior in plasma. The most common non-cleavable linkers are based on thioether bonds, often formed by the reaction of a maleimide group with a thiol on the antibody.[5]

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This is a widely used non-cleavable linker, famously incorporated in Ado-trastuzumab emtansine (T-DM1).[5][6] The cyclohexane ring provides steric hindrance that helps protect the adjacent thioether bond from hydrolysis.[5]

  • Maleimidocaproyl (MC): Another common maleimide-based linker. While generally stable, maleimide-based linkers can be susceptible to a retro-Michael reaction, which can lead to payload deconjugation.[9] Additionally, there is evidence of "cysteine switching," where the maleimide can transfer from the antibody's cysteine to a free cysteine on another protein, such as albumin.[3]

The choice of conjugation site on the antibody can also influence linker stability due to the local chemical environment.[1][10] Therefore, a direct comparison of different linker-payload combinations on the same antibody is often a necessary early-stage development activity.

II. A Multi-Pronged Approach to Stability Assessment

A comprehensive validation of non-cleavable linker stability requires a combination of analytical techniques to monitor multiple aspects of the ADC in plasma over time. No single method provides a complete picture. The primary endpoints of interest are:

  • Change in Average Drug-to-Antibody Ratio (DAR): A direct measure of payload loss from the antibody.

  • Quantification of Free Payload: Detects the amount of cytotoxic drug that has been released into the plasma.

  • Assessment of ADC Aggregation: Plasma incubation can sometimes induce aggregation, which can affect an ADC's pharmacokinetics and immunogenicity.[7]

The following diagram illustrates a typical integrated workflow for assessing these endpoints.

ADC Plasma Stability Workflow Figure 1: Integrated Workflow for Non-Cleavable ADC Plasma Stability Assessment cluster_incubation Incubation Phase cluster_analysis Analytical Phase cluster_dar DAR Analysis cluster_payload Free Payload Analysis ADC ADC Sample Incubation Incubate at 37°C ADC->Incubation Plasma Human/Animal Plasma Plasma->Incubation Timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 96, 168h) Incubation->Timepoints Affinity_Purification Affinity Purification (e.g., Protein A/G beads) Timepoints->Affinity_Purification Sample for intact ADC Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Timepoints->Protein_Precipitation Sample for free payload LCMS_DAR LC-MS Analysis (Intact/Reduced Mass) Affinity_Purification->LCMS_DAR Data_Analysis Data Analysis & Interpretation (DAR over time, % Payload Release) LCMS_DAR->Data_Analysis LCMS_Payload LC-MS/MS Analysis (Quantification) Protein_Precipitation->LCMS_Payload LCMS_Payload->Data_Analysis

Caption: Integrated workflow for assessing non-cleavable ADC plasma stability.

III. Comparative Experimental Protocols

Here, we detail the step-by-step methodologies for the key analytical arms of the stability assessment.

A. In Vitro Plasma Incubation: The Core of the Assay

This protocol serves as the foundation for all subsequent analyses. The choice of plasma (human, mouse, rat, cynomolgus monkey) is critical and should align with the intended preclinical and clinical species.[3]

Protocol 1: Plasma Incubation

  • Materials:

    • Test ADC and control ADC (if available).

    • Anticoagulated (e.g., citrate, heparin) plasma from the desired species.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Incubator set to 37°C.

    • Low-binding microcentrifuge tubes.

  • Procedure:

    • Thaw frozen plasma in a 37°C water bath until just thawed. Centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.

    • Spike the test ADC into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).[11] Gently mix by inverting.

    • Immediately collect the T=0 time point aliquot. This is your baseline.

    • Incubate the remaining plasma-ADC mixture at 37°C.

    • At each scheduled time point (e.g., 1, 4, 24, 48, 96, 168 hours), collect an aliquot and immediately freeze it at -80°C to halt any further degradation.[11]

B. Measuring Drug-to-Antibody Ratio (DAR) by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for determining the DAR and drug-load distribution of ADCs.[9][12] This method provides a direct assessment of payload loss from the antibody.

Protocol 2: DAR Analysis via LC-MS

  • Sample Preparation (Affinity Purification):

    • Rationale: To accurately measure the DAR of the ADC, it must first be isolated from the complex plasma matrix.[13] Protein A or G magnetic beads, which bind to the Fc region of the antibody, are ideal for this purpose.[11]

    • To a 100 µL aliquot from the plasma incubation, add an appropriate volume of Protein A/G magnetic bead slurry.

    • Incubate with gentle mixing for 1 hour at room temperature to allow the ADC to bind to the beads.

    • Place the tube on a magnetic stand and discard the supernatant (plasma).

    • Wash the beads 3 times with PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads using a low-pH elution buffer (e.g., 0.1% formic acid). Neutralize the eluate immediately with a high-pH buffer (e.g., 1M Tris-HCl, pH 8.0).

  • LC-MS Analysis (Intact Mass):

    • Rationale: Analyzing the intact mass of the purified ADC allows for the determination of the different drug-loaded species (e.g., D0, D1, D2, etc.). The change in the relative abundance of these species over time reflects the linker's stability.

    • Chromatography: Use a reversed-phase column suitable for large proteins (e.g., a C4 column). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the ADC.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire the mass spectrum of the eluting ADC.

    • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. The average DAR is calculated based on the relative abundance of each drug-loaded species.[14][]

C. Quantifying Free Payload by LC-MS/MS

This orthogonal method complements the DAR analysis by directly measuring the product of linker cleavage or deconjugation—the free payload in the plasma.

Protocol 3: Free Payload Quantification via LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Rationale: To measure the small molecule payload, the much larger and more abundant plasma proteins must be removed.[3][11] This is typically achieved by precipitating the proteins with a cold organic solvent.

    • To a 50 µL aliquot from the plasma incubation, add 150 µL of cold acetonitrile containing a suitable internal standard.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the free payload.

  • LC-MS/MS Analysis:

    • Rationale: Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required to quantify the low concentrations of free payload in a complex matrix.

    • Chromatography: Use a C18 reversed-phase column suitable for small molecules.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the mass of the payload) and monitoring for a specific fragment ion, which provides high specificity.

    • Quantification: Generate a standard curve of the payload in plasma and process it in the same way as the study samples. Use the standard curve to determine the concentration of the released payload in the incubated samples.

IV. Data Interpretation and Comparative Analysis

The data from the different analytical methods should be integrated to build a comprehensive stability profile.

Table 1: Example Comparative Plasma Stability Data for Two Non-Cleavable Linkers

Time (hours)ADC-A (SMCC Linker) - Average DARADC-B (MC Linker) - Average DARADC-A - % Free PayloadADC-B - % Free Payload
0 3.953.98< 0.01%< 0.01%
24 3.923.850.05%0.25%
48 3.903.760.08%0.48%
96 3.863.610.15%0.95%
168 3.813.450.25%1.52%

Note: Data are hypothetical and for illustrative purposes.

In this example, ADC-A with the SMCC linker demonstrates superior stability, with a minimal decrease in DAR and very low levels of free payload release over 168 hours. In contrast, ADC-B with the MC linker shows a more pronounced decrease in DAR and a corresponding increase in free payload, suggesting a higher susceptibility to deconjugation in plasma. This quantitative comparison is crucial for selecting the optimal linker chemistry for a given ADC candidate.

V. Conclusion: A Self-Validating System for Trustworthy Results

By employing an orthogonal analytical approach—measuring both the loss of payload from the antibody (DAR analysis) and the appearance of free payload in the plasma—the experimental design becomes a self-validating system. A decrease in DAR should correlate with an increase in free payload. Discrepancies between these two measurements may indicate other degradation pathways, such as payload migration to plasma proteins, which would require further investigation. This rigorous, multi-faceted validation process ensures the scientific integrity of the stability data, providing a trustworthy foundation for critical decisions in the drug development pipeline. The ultimate goal is to select an ADC candidate that remains intact in circulation, thereby maximizing its therapeutic window by delivering the cytotoxic payload specifically to the target cells.[6]

References

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Liu, A., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Sanderson, R. J., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. Retrieved from [Link]

  • Sanderson, R. J., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. Available at [Link]

  • Agilent. (2019). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]

  • Agilent. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry. Retrieved from [Link]

  • CellCarta. (2025). Understanding the FDA's Guidance for ADC Development. Retrieved from [Link]

  • Medicilon. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]

Sources

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